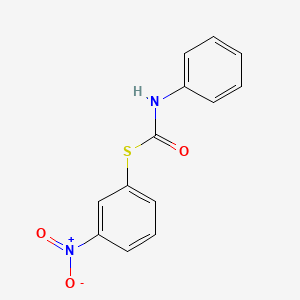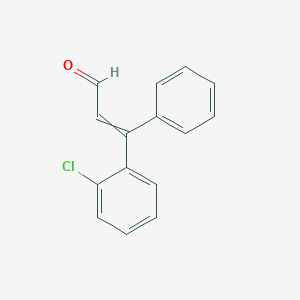
3-(2-Chlorophenyl)-3-phenylprop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-3-phenylprop-2-enal is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a prop-2-enal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-3-phenylprop-2-enal can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with phenylacetylene in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent systems such as methyl tetrahydrofuran are often employed to improve the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chlorophenyl)-3-phenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(2-Chlorophenyl)-3-phenylpropanoic acid.
Reduction: 3-(2-Chlorophenyl)-3-phenylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)-3-phenylprop-2-enal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)-3-phenylprop-2-enal involves its interaction with specific molecular targets. For instance, it has been shown to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are crucial for its anticonvulsant and antinociceptive activities . These interactions modulate the activity of these channels, leading to the observed pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chlorophenyl)-3-phenylprop-2-enal
- 3-(2-Chlorophenyl)-3-phenylpropan-1-ol
- 3-(2-Chlorophenyl)-3-phenylpropanoic acid
Uniqueness
3-(2-Chlorophenyl)-3-phenylprop-2-enal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and phenyl groups enhances its potential for diverse chemical transformations and biological interactions, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
66171-83-3 |
|---|---|
Fórmula molecular |
C15H11ClO |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-3-phenylprop-2-enal |
InChI |
InChI=1S/C15H11ClO/c16-15-9-5-4-8-14(15)13(10-11-17)12-6-2-1-3-7-12/h1-11H |
Clave InChI |
LOVUTSOMIYTNFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)



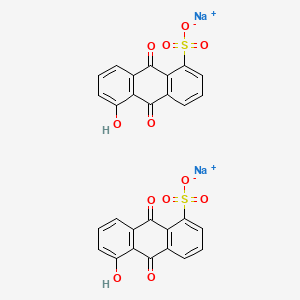
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)


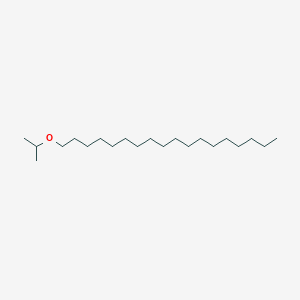
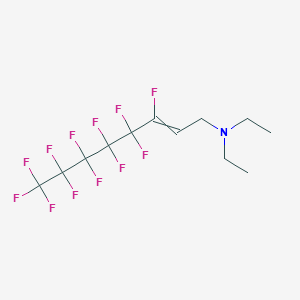
![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)

